molecular formula C9H5ClF2N2 B1451707 4-Chloro-2-(difluoromethyl)quinazoline CAS No. 1039312-08-7

4-Chloro-2-(difluoromethyl)quinazoline

Cat. No. B1451707
M. Wt: 214.6 g/mol
InChI Key: LKIIDXBEGXVCHB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(difluoromethyl)quinazoline” is a chemical compound with the CAS Number: 1039312-08-7 . It has a molecular weight of 214.6 . The compound is in powder form .


Synthesis Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-(difluoromethyl)quinazoline” is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H . The InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They are valuable intermediates in organic synthesis . Various procedures have been developed for preparing these important compounds .


Physical And Chemical Properties Analysis

“4-Chloro-2-(difluoromethyl)quinazoline” is a powder . It has a molecular weight of 214.6 . The InChI code is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H and the InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacokinetics and Metabolism

4-Chloro-2-(difluoromethyl)quinazoline, a quinazoline derivative, shows significant pharmacokinetic properties such as peripheral vasodilation. It is mainly metabolized in the liver, showing high first-pass metabolism and low oral bioavailability. The drug binds highly to plasma proteins and is mostly excreted in bile after metabolism. Its kinetic behavior suggests a model with at least two kinetically distinct compartments, with the mean elimination half-life being about 2.5 hours. The pharmacokinetics are altered in conditions like chronic renal failure and congestive heart failure, indicating a need for cautious dosage titration in such patients (Jaillon, 1980).

Anticancer Potential

Studies have highlighted the potential of quinazoline derivatives, specifically α-adrenoceptor antagonists like doxazosin, prazosin, and terazosin, in inducing apoptosis, decreasing cell growth, and proliferation in various cancer cell lines, including prostate cancer. These compounds also demonstrate anti-angiogenic properties in vivo, suggesting a significant decrease in tumor mass. The anticancer effects appear largely independent of α1-blockade, with several molecular targets being proposed. Retrospective studies have shown a decreased incidence of cancers in individuals exposed to these α-antagonists, although more prospective clinical trials are needed to conclusively demonstrate their anticancer properties (Batty et al., 2016).

Implications in Toxicology

In analytical toxicology, the use of LC-MS/MS has allowed the analysis of both phase I and II drug metabolites of lorazepam, a model drug. This includes metabolites like a quinazolinone and a quinazoline carboxylic acid. The detection windows provided by these metabolites are relevant for toxicology laboratories, especially those that omit hydrolysis in their analytical procedures to reduce time spent on GC-MS analysis (Turfus et al., 2011).

Safety And Hazards

The compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules that show antibacterial, antiviral, anti-inflammatory, anticancer, anticoccidial, antimutagenic, antileishmanial, antimalarial, antioxidant, antiobesity, anti-tubercular, neuroprotective, and hypertensive activities .

properties

IUPAC Name

4-chloro-2-(difluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIIDXBEGXVCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)quinazoline

CAS RN

1039312-08-7
Record name 4-chloro-2-(difluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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